Prop-2-inylcarbamát

Übersicht

Beschreibung

2-Propynyl carbamate is a chemical compound that can be synthesized through various methods involving the reaction of propargyl compounds with amines or alcohols in the presence of carbon dioxide or other carbonyl sources. The compound is of interest due to its potential applications in pharmaceuticals, agricultural chemistry, and materials science, particularly in the synthesis of polyurethanes.

Synthesis Analysis

Several methods have been developed for the synthesis of carbamates like 2-propynyl carbamate. One approach involves the chemoselective synthesis of carbamates using CO2 as a carbon source at room temperature and atmospheric pressure, which is sustainable and effective for protecting amino groups in amino acids and peptides . Another method utilizes carbonyl imidazole intermediates that react selectively with primary amines to form carbamates . Alkali metal salts, such as potassium carbonate, have been used as catalysts for the direct synthesis of carbamates from amines, silicate esters, and CO2, with yields up to 97% . Additionally, catalytic systems involving CeO2 and 2-cyanopyridine have been employed for the efficient synthesis of N-arylcarbamates from CO2, anilines, and alcohols .

Molecular Structure Analysis

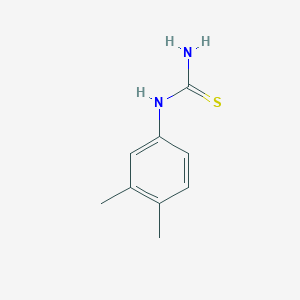

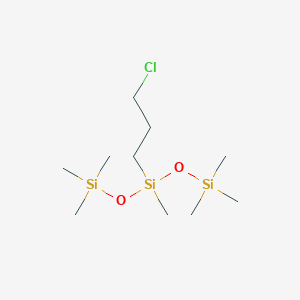

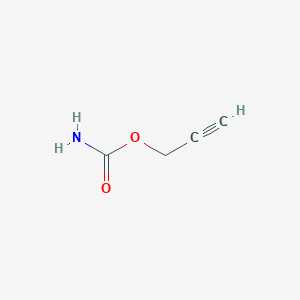

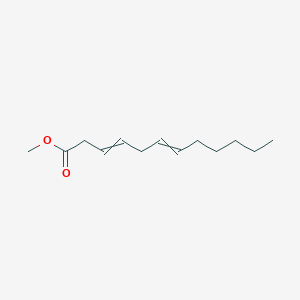

The molecular structure of 2-propynyl carbamate is characterized by the presence of a propargyl group attached to a carbamate moiety. The carbamate group itself is a functional group consisting of an amine linked to a carbonyl group with an oxygen atom. The propargyl group provides a reactive site for various chemical transformations, such as nucleophilic attacks or catalytic reactions that can lead to the formation of complex molecular structures .

Chemical Reactions Analysis

2-Propynyl carbamate can undergo a variety of chemical reactions. For instance, it can be synthesized through the reaction of propargyl 1,2-orthoesters with amines under gold catalysis . It can also participate in dual nucleophilic reactions, such as those involving sulfonamides or carbamates with hexen-2-ynoates, leading to the formation of pyrrole frameworks . Palladium-catalyzed heteroannulations of 2-(2-propynyl)aniline have been used to synthesize indole derivatives, demonstrating the versatility of propargyl compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-propynyl carbamate are influenced by its functional groups. The propargyl group imparts a degree of reactivity that can be harnessed in various synthetic applications. The carbamate group contributes to the compound's stability and reactivity with amines and alcohols. The synthesis methods often aim to optimize conditions to minimize byproducts and maximize yields, indicating the importance of understanding the physical and chemical properties of the compound for efficient synthesis . Additionally, the use of CO2 as a carbon source in the synthesis of carbamates like 2-propynyl carbamate reflects a growing interest in developing environmentally friendly and sustainable chemical processes 10.

Wissenschaftliche Forschungsanwendungen

Schutzgruppe für Carbonsäuren

Prop-2-inylcarbamát wird als Schutzgruppe für Carbonsäuren verwendet . Dies ist eine gängige Praxis in der organischen Synthese, bei der Schutzgruppen verwendet werden, um zu verhindern, dass bestimmte funktionelle Gruppen reagieren. Der Prop-2-inylester wird in Gegenwart von Acetat selektiv und in hoher Ausbeute entschützt .

Selektive Entschützung

Die Verbindung wird in einer milden Methode für die hochselektive Entschützung von Prop-2-inylestern unter Verwendung von Tetrathiomolybdat eingesetzt . Diese Methode ist bemerkenswert für ihre ungewöhnlich selektive Entschützung von Prop-2-inylester in Gegenwart von Benzylester und tert-Butylester .

Synthese von (Prop-2-Ynyloxy)Benzolderivaten

Es wurde eine Methode zur Synthese von (Prop-2-ynyloxy)Benzol und seinen Derivaten entwickelt . Verschiedene substituierte Phenol- und Anilinderivate wurden mit Propargylbromid in Gegenwart von K2CO3-Base und Aceton als Lösungsmittel umgesetzt . Die Verbindungen wurden in guten Ausbeuten synthetisiert .

Wirkmechanismus

Target of Action

Prop-2-ynyl carbamate, also known as Propargyl carbamate or 2-Propynyl carbamate, is a carbamate derivative . Carbamates are known to interact with various targets in the body, including enzymes such as acetylcholinesterase (AChE)

Mode of Action

The mode of action of carbamates involves their interaction with the active site of their target enzymes, leading to inhibition of its activity . .

Biochemical Pathways

Carbamates are known to affect various biochemical pathways due to their interaction with different enzymes . .

Pharmacokinetics

Carbamates, in general, are known for their good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . These properties can enhance the bioavailability and effectiveness of compounds .

Result of Action

Carbamates are known to increase the biological activity of active pharmacophores of structurally different natural or synthesized compounds .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at room temperature .

Eigenschaften

IUPAC Name |

prop-2-ynyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-2-3-7-4(5)6/h1H,3H2,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCOXWYMPCBIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168304 | |

| Record name | Carbamic acid, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16754-39-5 | |

| Record name | 2-Propyn-1-ol, 1-carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16754-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propynyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016754395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propynyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, 2-propynyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPYNYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTW4HB624C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of propargyl carbamate?

A1: Propargyl carbamate has the molecular formula C4H5NO2 and a molecular weight of 99.09 g/mol.

Q2: What spectroscopic data are available for propargyl carbamate?

A2: While the provided research papers don't delve deep into the spectroscopic details of the compound itself, they utilize various spectroscopic techniques for characterization. For instance, FTIR, Raman, EDX, and XPS were employed to analyze a copper-based metal–organic framework (MOF) synthesized using a propargyl carbamate-functionalized isophthalate ligand. [] Similarly, mass spectrometry and NMR played crucial roles in identifying and characterizing propargyl carbamate impurities during the synthesis of rasagiline. []

Q3: How is propargyl carbamate utilized in gold catalysis?

A3: Propargyl carbamate serves as a versatile starting material in gold-catalyzed reactions. It readily undergoes a 5-exo-dig cyclization in the presence of a gold(I) catalyst and a base, yielding 4-methylene-2-oxazolidinones. [] This methodology offers a convenient route to access these valuable heterocyclic compounds.

Q4: What role does propargyl carbamate play in nickel-catalyzed hydroarylation reactions?

A4: Propargyl carbamates demonstrate their utility as directing groups in nickel-catalyzed hydroarylation reactions. These reactions facilitate the regio- and stereoselective addition of arylboronic acids to alkynes, enabling the synthesis of diversely functionalized molecules. []

Q5: What challenges are associated with the stability of propargyl carbamate derivatives, and how can these be addressed?

A5: Research highlights that certain propargyl carbamate derivatives, particularly tertiary propargyl carbamates, exhibit instability under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions due to copper-induced fragmentation. [] Selecting appropriate reaction conditions and alternative alkyne derivatives can help circumvent this issue.

Q6: Are there any specific SHE (Safety, Health, and Environment) regulations pertaining to the use of propargyl carbamate?

A6: While the provided research papers do not directly address specific SHE regulations for propargyl carbamate, they underscore the importance of responsible practices when handling and disposing of any chemical substance.

Q7: What is known about the environmental impact and degradation of propargyl carbamate?

A7: The provided research primarily focuses on the synthetic and reactivity aspects of propargyl carbamate. Further investigations are necessary to comprehensively assess its environmental impact and degradation pathways.

Q8: How do structural modifications of propargyl carbamate derivatives impact their reactivity in gold-catalyzed cyclizations?

A8: Research suggests that substituents on the propargyl carbamate framework can influence the facial selectivity of gold-catalyzed cycloaddition reactions with benzonitrile oxide. For instance, N-aryl substituents can induce atropisomerism, leading to preferential attack on the less hindered face of the dipolarophile. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)

![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)